molecular formula C12H12N2OS B5665322 2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone

2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone

Cat. No. B5665322
M. Wt: 232.30 g/mol
InChI Key: QNDWAUVHQRTMMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone” is not explicitly mentioned in the literature, similar compounds have been synthesized through various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antifungal Agents

The synthesis of benzyl-substituted thiobenzoazoles, including 2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone, has garnered attention due to their potential as antifungal agents . Specifically, two compounds—2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac) and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al) —demonstrated significant activity against phytopathogenic fungi such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. These compounds can be considered broad-spectrum antifungal agents.

Synthetic Strategies and Derivatives

Researchers have explored synthetic strategies for benzothiazole derivatives, including 2-substituted benzothiazoles. For instance, a novel and facile methodology employed α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst . Such synthetic approaches contribute to the development of diverse derivatives with potential applications.

Biological Activity Enhancement

Modifications of natural compounds often lead to improved biological activity. Myricetin derivatives containing 1,3,4-thiadiazole moieties have been synthesized and evaluated for antibacterial and antiviral activities . Similar strategies could be applied to enhance the properties of 2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-2-4-10(5-3-9)8-16-12-13-7-6-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWAUVHQRTMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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